molecular formula C7H9FN2O2S B2956436 N'-(4-fluorophenyl)methanesulfonohydrazide CAS No. 1642135-88-3

N'-(4-fluorophenyl)methanesulfonohydrazide

Cat. No.: B2956436
CAS No.: 1642135-88-3
M. Wt: 204.22
InChI Key: SSHDPVFNQIVJDP-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)methanesulfonohydrazide is a sulfonohydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) linked to a hydrazide moiety substituted with a 4-fluorophenyl ring. The 4-fluorophenyl group enhances lipophilicity and influences electronic properties, which can modulate interactions with biological targets .

Properties

IUPAC Name

N'-(4-fluorophenyl)methanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-9-7-4-2-6(8)3-5-7/h2-5,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHDPVFNQIVJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)methanesulfonohydrazide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions generally include:

  • Step 1: Formation of 4-fluorophenylmethanesulfonyl chloride

      Reagents: 4-fluoroaniline, methanesulfonyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature (0-5°C)

      :

      Reaction: 4-fluoroaniline+methanesulfonyl chloride4-fluorophenylmethanesulfonyl chloride\text{4-fluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{4-fluorophenylmethanesulfonyl chloride} 4-fluoroaniline+methanesulfonyl chloride→4-fluorophenylmethanesulfonyl chloride

  • Step 2: Formation of N’-(4-fluorophenyl)methanesulfonohydrazide

      Reagents: 4-fluorophenylmethanesulfonyl chloride, hydrazine hydrate

      Conditions: Solvent (e.g., ethanol), room temperature

      :

      Reaction: 4-fluorophenylmethanesulfonyl chloride+hydrazine hydrateN’-(4-fluorophenyl)methanesulfonohydrazide\text{4-fluorophenylmethanesulfonyl chloride} + \text{hydrazine hydrate} \rightarrow \text{N'-(4-fluorophenyl)methanesulfonohydrazide} 4-fluorophenylmethanesulfonyl chloride+hydrazine hydrate→N’-(4-fluorophenyl)methanesulfonohydrazide

Industrial Production Methods

Industrial production methods for N’-(4-fluorophenyl)methanesulfonohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)methanesulfonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfonyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted fluorophenyl derivatives

Scientific Research Applications

N’-(4-fluorophenyl)methanesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)methanesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The table below compares N'-(4-fluorophenyl)methanesulfonohydrazide with sulfonohydrazide derivatives reported in the literature:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Molecular Formula Key Structural Features
This compound 4-Fluorophenyl, methanesulfonyl Data not provided C₇H₈FN₂O₂S Fluorine at para position on phenyl ring
I-13 () Trifluoromethyl, furochromenyl-acetyl 266–267 85 C₂₂H₁₇F₃N₂O₅S Trifluoromethyl group enhances lipophilicity
I-15 () Methanesulfonyl, furochromenyl-acetyl 266–267 78 C₂₃H₂₁N₃O₅S Lack of fluorine on phenyl ring
N'-{[6-(Trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide () Pyridinyl, trifluoromethyl C₈H₈F₃N₃O₃S Pyridine ring introduces aromatic nitrogen
N-{4-Fluoro-3-nitrophenyl}methanesulfonamide () 4-Fluoro-3-nitrophenyl, methanesulfonamide C₇H₇FN₂O₄S Nitro group increases electron-withdrawing effects

Key Observations :

  • Fluorine Substitution: The para-fluorine in this compound optimizes steric and electronic effects compared to ortho/meta positions, as seen in related fluorophenyl derivatives (e.g., discusses fluorine's role in isostructurality) .
  • Trifluoromethyl Groups : Compounds like I-13 exhibit higher yields (85%) and similar melting points (~266°C), suggesting trifluoromethyl groups improve synthetic efficiency and stability .

Structural and Crystallographic Insights

  • Isostructurality: highlights 3D isostructurality in fluorinated benzamidines, where N–H⋯F interactions stabilize crystal packing. This suggests that fluorine positioning in sulfonohydrazides could similarly influence crystallinity and solubility .
  • Thermodynamic Stability: Higher melting points (~266°C) in trifluoromethyl derivatives (I-13, I-15) compared to non-fluorinated analogs indicate improved lattice stability due to fluorine’s van der Waals interactions .

Biological Activity

N'-(4-fluorophenyl)methanesulfonohydrazide is a sulfonyl hydrazide compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological effects, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C7H9FN2O2SC_7H_9FN_2O_2S, is synthesized through a two-step process involving 4-fluoroaniline and methanesulfonyl chloride in the presence of a base, followed by hydrazine hydrate. The reaction conditions typically include solvents like dichloromethane and ethanol, with temperature control to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit enzyme activity by binding to active sites or altering receptor functions through interactions with binding domains. These interactions can modulate biochemical pathways, influencing cellular processes such as apoptosis and inflammation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation. For instance, studies have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against different tumor types, highlighting the potential of this compound as an anticancer agent .

Antifungal Activity

The compound has also been assessed for its antifungal properties. In vitro studies reveal that this compound demonstrates strong inhibition against several fungal strains, including Botrytis cinerea and Cercospora arachidicola. The effective concentration (EC50) values for these activities are notably low, indicating potent antifungal effects .

CompoundFungal StrainEC50 (μg/mL)
This compoundB. cinerea12.49
This compoundC. arachidicola13.22

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. The compound can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in a prominent journal evaluated the antitumor effects of sulfonyl hydrazides, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for development as a therapeutic agent .
  • Fungal Inhibition : In another investigation focusing on agricultural applications, this compound was tested against pathogenic fungi affecting crops. The findings demonstrated significant mycelial growth inhibition at low concentrations, supporting its use as a biofungicide .
  • Mechanistic Insights : Further studies have explored the molecular mechanisms underlying its biological activities. The compound's ability to form hydrogen bonds with enzyme residues enhances its interaction with target proteins, leading to effective inhibition of enzymatic functions critical in disease progression .

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